![molecular formula C6H10N2O B067033 3-(1H-pyrazol-1-yl)propan-1-ol CAS No. 180741-37-1](/img/structure/B67033.png)
3-(1H-pyrazol-1-yl)propan-1-ol
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Overview
Description
“3-(1H-pyrazol-1-yl)propan-1-ol” is a chemical compound with the CAS Number: 180741-37-1. It has a molecular weight of 126.16 and its IUPAC name is 3-(1H-pyrazol-1-yl)-1-propanol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(1H-pyrazol-1-yl)propan-1-ol” is 1S/C6H10N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,9H,2,5-6H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Biological Activity
3-(1H-pyrazol-1-yl)propan-1-ol: and its derivatives are known for a wide spectrum of biological activities. Compounds with pyrazole rings, such as dipyrazolylmethanes, have been found to be active against pathogens like trypanosomes and have shown anticancer activity . This suggests that derivatives of 3-(1H-pyrazol-1-yl)propan-1-ol could be explored for their potential use in treating various diseases.
Catalytic Activity
Pyrazole-based ligands, which can be derived from 3-(1H-pyrazol-1-yl)propan-1-ol, have been studied for their catalytic properties. These ligands have shown promise in oxidation reactions, such as the conversion of catechol to o-quinone, which is an important reaction in biochemistry and organic chemistry .
Coordination Chemistry
The pyrazole moiety in 3-(1H-pyrazol-1-yl)propan-1-ol can act as a ligand, coordinating with metal ions to form complexes. These complexes have applications in various fields, including catalysis and materials science .
Pharmaceutical Applications
Derivatives of pyrazole, including those related to 3-(1H-pyrazol-1-yl)propan-1-ol, have been found to exhibit a range of pharmaceutical activities. They have been used as anti-malarial, anti-inflammatory, antipyretic, antifungal, antibacterial, and antitumor agents .
Agrochemical Industry
In the agrochemical industry, pyrazole derivatives serve as active ingredients in pesticides and herbicides. The versatility of the pyrazole ring allows for the development of compounds with specific action mechanisms against agricultural pests .
Material Science
Pyrazole-based compounds are also explored in material science for their potential use in creating new types of polymers and coatings that could have unique properties, such as increased resistance to heat or chemicals .
Antimicrobial Agents
Research has shown that certain pyrazole derivatives have antimicrobial properties. This makes them candidates for the development of new antimicrobial agents that could be used to treat infections .
Anti-Tubercular Agents
Some novel heterocyclic chalcones derived from pyrazole compounds have been designed as anti-tubercular agents. These compounds have been evaluated for their efficacy against tuberculosis, which remains a significant global health challenge .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “3-(1H-pyrazol-1-yl)propan-1-ol” are not available, imidazole-containing compounds, which include pyrazol derivatives, have been noted for their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs .
properties
IUPAC Name |
3-pyrazol-1-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,9H,2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKIEDXXIYUBKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589841 |
Source
|
Record name | 3-(1H-Pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)propan-1-ol | |
CAS RN |
180741-37-1 |
Source
|
Record name | 3-(1H-Pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-Pyrazol-1-yl)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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